An In-Depth Technical Guide to 2-(3-Bromophenyl)pyrrolidine Hydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-(3-Bromophenyl)pyrrolidine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)pyrrolidine hydrochloride, a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, analysis, and potential applications, grounded in established scientific principles and methodologies.
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets. The introduction of an aryl group at the 2-position, as seen in 2-(3-Bromophenyl)pyrrolidine, provides a valuable handle for further chemical modification and for probing interactions with aromatic-binding pockets in proteins. The bromine substituent, in particular, offers a site for various cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5]
Chemical Identity and Properties
A clear understanding of the fundamental chemical properties of 2-(3-Bromophenyl)pyrrolidine hydrochloride is essential for its effective use in research and development.
| Property | Value | Reference |
| Chemical Name | 2-(3-Bromophenyl)pyrrolidine hydrochloride | N/A |
| Synonyms | (S)-2-(3-bromophenyl)pyrrolidine HCl; 2-(3-BROMOPHENYL)PYRROLIDINE HCL | [6][7] |
| Molecular Formula | C₁₀H₁₃BrClN | [6][7] |
| Molecular Weight | 262.57 g/mol | [6][7] |
| CAS Number | Racemate: 1171898-22-8** (S)-enantiomer:** 1391452-66-6 | [6][7] |
| Appearance | Solid (typical) | N/A |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [6] |
Synthesis of 2-(3-Bromophenyl)pyrrolidine Hydrochloride
The synthesis of 2-arylpyrrolidines can be approached through various strategies, including both racemic and enantioselective routes. The choice of method will depend on the specific requirements of the research, such as the need for a specific stereoisomer.
Racemic Synthesis
A common approach to racemic 2-arylpyrrolidines involves the cyclization of a suitable precursor. One potential pathway is the reductive amination of a γ-haloketone.
Conceptual Racemic Synthesis Workflow
Caption: A conceptual workflow for the racemic synthesis of 2-(3-Bromophenyl)pyrrolidine hydrochloride.
Enantioselective Synthesis
For applications in drug discovery, the synthesis of a single enantiomer is often required, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Several asymmetric methods have been developed for the synthesis of chiral 2-arylpyrrolidines.
One powerful strategy involves the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines.[8] This method allows for the enantioselective construction of the pyrrolidine ring with high levels of stereocontrol.
Another effective approach is the stereoselective palladium-catalyzed carboamination of γ-(N-Boc-amino) alkenes with aryl bromides.[9] This reaction forms two new bonds in a single step with good diastereoselectivity.
Detailed Enantioselective Protocol: A Representative Example
The following protocol is a representative example of an enantioselective synthesis of a 2-arylpyrrolidine, which can be adapted for the synthesis of (S)-2-(3-Bromophenyl)pyrrolidine. This method utilizes a chiral auxiliary to direct the stereochemical outcome.
Step 1: Imine Formation
-
To a solution of 1-(3-bromophenyl)ethan-1-one in an appropriate solvent (e.g., toluene), add a chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol).
-
Heat the mixture under reflux with a Dean-Stark trap to remove water and drive the reaction to completion.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure to yield the crude chiral imine.
Step 2: Diastereoselective Reduction and Cyclization
-
Dissolve the crude imine in a suitable solvent (e.g., tetrahydrofuran, THF) and cool to a low temperature (e.g., -78 °C).
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
The reduction of the imine is followed by an intramolecular cyclization to form the pyrrolidine ring.
Step 3: Removal of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions, such as hydrogenolysis, to yield the free secondary amine.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified (S)-2-(3-Bromophenyl)pyrrolidine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Enantioselective Synthesis Workflow
Caption: A generalized workflow for the enantioselective synthesis of (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of 2-(3-Bromophenyl)pyrrolidine hydrochloride. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the pyrrolidine ring.[10][11] The carbon NMR spectrum will similarly display distinct peaks for each unique carbon atom in the molecule.[12][10][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in structure elucidation through fragmentation analysis.
Purity and Enantiomeric Excess Determination
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC with UV detection. For determining the enantiomeric excess (e.e.) of a chiral sample, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
-
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for the separation of enantiomers.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(3-Bromophenyl)pyrrolidine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The pyrrolidine core has been incorporated into compounds with diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3]
The presence of the 3-bromophenyl group is particularly advantageous as it serves as a versatile synthetic handle. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, a vast array of substituents can be introduced at this position. This allows for the systematic exploration of the structure-activity relationships of novel compounds.
Potential Therapeutic Targets
While specific biological targets for 2-(3-Bromophenyl)pyrrolidine hydrochloride are not extensively reported in the public domain, derivatives of the 2-arylpyrrolidine scaffold have been investigated as modulators of various biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): The rigid, three-dimensional structure of the pyrrolidine ring can be well-suited for binding to the transmembrane domains of GPCRs.
-
Ion Channels: The amine functionality of the pyrrolidine can interact with charged residues within the pores of ion channels.
-
Enzymes: Pyrrolidine-based structures can act as mimics of natural substrates or allosteric modulators of enzyme activity. For instance, some pyrrolidine derivatives have shown inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV).[3]
Drug Discovery Workflow
Caption: A typical drug discovery workflow utilizing 2-(3-Bromophenyl)pyrrolidine hydrochloride as a key building block.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-(3-Bromophenyl)pyrrolidine hydrochloride. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines for handling similar brominated aromatic amines should be followed.[13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Ingestion and Inhalation: Harmful if swallowed or inhaled.[13] Avoid creating dust.
-
Skin and Eye Contact: Causes skin and serious eye irritation.[13] In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(3-Bromophenyl)pyrrolidine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, particularly in an enantiomerically pure form, provides a key starting material for the development of novel therapeutics. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is essential for its effective application in the laboratory. The strategic use of the bromo-functionalization opens up a vast chemical space for the generation of diverse compound libraries, paving the way for the discovery of new drug candidates with a wide range of potential therapeutic applications.
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